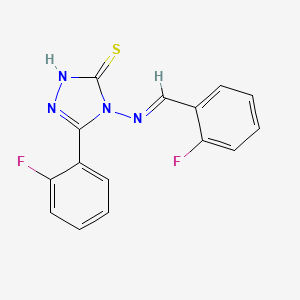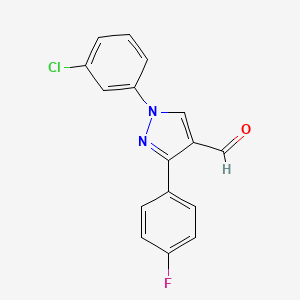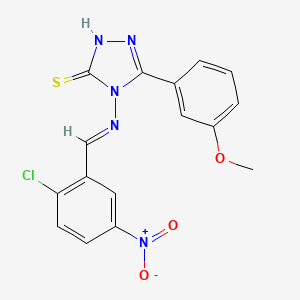![molecular formula C25H23BrN2O2S2 B12014592 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)
2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C25H23BrN2O2S2 , belongs to the class of benzothienopyrimidines. Its structure features a tetrahydrobenzothieno ring fused with a pyrimidine ring. The compound exhibits interesting pharmacological properties and has drawn attention in scientific research.
Vorbereitungsmethoden
Synthetic Routes::
- Bromination of 4-Ethoxybenzaldehyde : The synthesis begins with the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent. This reaction introduces the bromine atom at the para position of the phenyl ring.
- Thioether Formation : The brominated benzaldehyde reacts with thiourea or thiol compounds (such as thiophenol) to form the thioether linkage. This step yields the intermediate 2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
- Reduction and Cyclization : Reduction of the intermediate with a suitable reducing agent (e.g., sodium borohydride) followed by cyclization leads to the final product.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes.
Analyse Chemischer Reaktionen
Reactions::
- Oxidation : The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
- Substitution : Substitution reactions at the bromine position can yield various derivatives.
- Reduction : Reduction of the carbonyl group can lead to the corresponding alcohol.
- Condensation : The compound may participate in condensation reactions with other functional groups.
- Bromination : Bromine or N-bromosuccinimide (NBS).
- Thioether Formation : Thiourea, thiophenol, or other thiols.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on reaction conditions and substituents. Common derivatives include sulfoxides, sulfones, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
- Medicinal Chemistry : Researchers explore its potential as an antitumor or anti-inflammatory agent.
- Biological Studies : Investigating its effects on cellular pathways and receptors.
- Materials Science : Possible applications in organic electronics or semiconductors.
Wirkmechanismus
The compound’s mechanism involves interactions with specific molecular targets, modulating cellular processes. Further studies are needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 678148-28-2) is structurally related .
- 2-[(3-Bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 618431-97-3) shares similarities .
Eigenschaften
Molekularformel |
C25H23BrN2O2S2 |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23BrN2O2S2/c1-2-30-19-13-11-18(12-14-19)28-24(29)22-20-5-3-4-6-21(20)32-23(22)27-25(28)31-15-16-7-9-17(26)10-8-16/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
XAGAWUGWMMCPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Br)SC5=C3CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate](/img/structure/B12014540.png)




![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)

